Pergolide sulfone is classified as a sulfone compound, characterized by the presence of a sulfonyl functional group (−SO2−) attached to a carbon atom. Its chemical structure allows it to participate in various biological and chemical interactions, making it a compound of interest in both pharmacological and synthetic chemistry contexts.
The synthesis of pergolide sulfone primarily involves the oxidation of pergolide. This process can be accomplished using strong oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid. The reaction conditions are critical; they must be controlled to ensure selective formation of the sulfone without leading to over-oxidation or degradation of the starting material.
The molecular formula of pergolide sulfone is , with a molecular weight of approximately 346.49 g/mol. The compound features a complex structure that includes:
CCCN1C[C@H](CS(=O)(=O)C)C[C@H]2[C@H]1Cc3c[nH]c4cccc2c34
InChI=1S/C19H26N2O2S/c1-3-7-21-11-13(12-24(2,22)23)8-16-15-5-4-6-17-19(15)14(10-20-17)9-18(16)21/h4-6,10,13,16,18,20H,3,7-9,11-12H2,1-2H3/t13-,16-,18-/m1/s1
The stereochemistry around certain carbon centers is indicated by the use of chiral centers in the notation.
Pergolide sulfone can undergo several types of chemical reactions:
The mechanism by which pergolide sulfone exerts its effects is primarily through modulation of dopamine receptors. As a metabolite of pergolide, it retains some affinity for these receptors and may exhibit neuroprotective properties. The detailed pharmacodynamics involve:
This mechanism is particularly relevant in the context of neurodegenerative diseases like Parkinson's disease, where dopaminergic signaling is impaired .
Pergolide sulfone is generally stable under standard laboratory conditions but may be sensitive to strong oxidizing or reducing environments.
Pergolide sulfone has several scientific applications across different fields:
Pergolide sulfone (Chemical Abstracts Service registry number 72822-03-8) is defined by the systematic name (6aR,9R,10aR)-9-[(methylsulfonyl)methyl]-7-propyl-4,6,6a,7,8,9,10,10a-octahydroindolo[4,3-fg]quinoline. Its molecular formula is C₁₉H₂₆N₂O₂S, with a molecular weight of 346.49 g/mol [2] [5]. The compound features a methylsulfonyl group (-SO₂CH₃) attached to the ergoline scaffold at the 8β position, replacing the parent compound’s thioether functionality. This sulfone group adopts a tetrahedral geometry with significant dipole moment, influencing the molecule’s overall polarity and electronic distribution [2].
Stereochemical integrity is critical to its identity, as pergolide sulfone retains the (8β) absolute configuration of pergolide. This configuration governs its three-dimensional conformation and potential biological interactions. Nuclear magnetic resonance spectroscopy confirms the absence of stereoisomers under standard synthesis conditions, with characteristic ¹H-NMR chemical shifts observed at δ 2.94 (s, 3H, -SO₂CH₃) and δ 3.25–3.45 (m, 2H, -CH₂SO₂-) [4] [5]. Mass spectrometry exhibits a molecular ion peak at m/z 346.17 (M⁺) and diagnostic fragment ions at m/z 272.15 (loss of -CH₂SO₂CH₃) and 199.08 (cleavage of the ergoline ring) [2] [4].
Table 1: Spectroscopic Signatures of Pergolide Sulfone
Technique | Key Features |
---|---|
¹³C-NMR | δ 42.1 (-SO₂CH₃), δ 58.7 (-CH₂SO₂-), δ 127.8–135.2 (aromatic carbons) |
High-Resolution MS | [M+H]⁺ at 347.1784 (calculated 347.1788 for C₁₉H₂₇N₂O₂S⁺) |
UV-Vis | λₘₐₓ 228 nm, 280 nm (conjugated indole system) |
Pergolide sulfone is synthesized via selective oxidation of pergolide’s thioether moiety. Hydrogen peroxide (H₂O₂) serves as a cost-effective oxidant when paired with catalysts like niobium carbide (NbC), achieving >95% sulfone yield within 4 hours at 25°C in ethanol. This method suppresses sulfoxide intermediates through stoichiometric control (2.2 equivalents H₂O₂) [6]. Alternatively, m-chloroperoxybenzoic acid (m-CPBA) in dichloromethane provides rapid conversion (≤1 hour) at 0–5°C, minimizing side reactions. The reaction follows a nucleophilic mechanism where the peroxide oxygen attacks the electron-deficient sulfur atom [4] [6].
Critical parameters include:
Table 2: Oxidation Conditions for Pergolide Sulfone Synthesis
Oxidant System | Conditions | Yield | Advantages |
---|---|---|---|
30% H₂O₂ / NbC (5 mol%) | Ethanol, 25°C, 4 h | 97% | Catalyst recyclability, low cost |
m-CPBA (2.1 eq) | Dichloromethane, 0°C, 1 h | 94% | High selectivity, rapid kinetics |
Urea-H₂O₂ / phthalic anhydride | Ethyl acetate, 25°C, 6 h | 91% | Metal-free, no sulfoxide intermediates |
Scalable synthesis prioritizes catalyst efficiency, waste reduction, and crystallization-based purification. Niobium carbide-catalyzed H₂O₂ oxidation is adapted for continuous flow reactors, enabling throughputs of >1 kg/day with minimal catalyst leaching (<0.5 ppm) [6]. The process employs 50% aqueous ethanol to solubilize pergolide, followed by oxidant addition at controlled flow rates. Post-reaction, the mixture is concentrated under reduced pressure, and the sulfone is crystallized from toluene/heptane (1:3) to afford pharmaceutical-grade purity (>99.5% by HPLC) [3] [6].
Industrial purification leverages solubility differences between pergolide and its sulfone. The sulfone’s higher polarity facilitates extraction into aqueous phases (e.g., pH 7.0 buffer), while residual pergolide remains organic-soluble. Final recrystallization from isopropanol removes oxidative dimers and N-oxides. Process analytical technology (PAT) tools, including inline UV and Raman spectroscopy, monitor crystallization endpoints [3].
Pergolide sulfone differs fundamentally from pergolide (C₁₉H₂₆N₂O₂S) in its sulfur oxidation state. Key physicochemical contrasts include:
Biochemically, sulfonation abolishes dopamine receptor agonism. While pergolide binds D₂ receptors with IC₅₀ = 2.4 nM, pergolide sulfone exhibits no significant activity (IC₅₀ > 10,000 nM) [2] [5]. This is attributed to disrupted hydrogen bonding between the sulfone’s rigidified oxygen atoms and receptor residues. Nevertheless, the sulfone retains utility as a metabolite reference standard in pharmacokinetic assays, where it aids in quantifying pergolide biotransformation pathways [2] [5].
Key Structural Differences:
CAS No.: 1467093-03-3
CAS No.: 1164-45-0
CAS No.: 13982-63-3
CAS No.: 13966-05-7
CAS No.: 13131-49-2
CAS No.: